
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the coupled product with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and furan derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action may involve the inhibition of bacterial enzymes, which disrupts metabolic processes essential for bacterial survival.
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing promise as a lead compound for developing new anticancer drugs .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. It may act by inhibiting specific cytokines or enzymes involved in the inflammatory response.
Biological Studies
The biological implications of this compound extend beyond its medicinal properties:
- Enzyme Inhibition : The compound has been utilized in enzyme inhibition studies, where it binds to active sites of various enzymes, potentially altering their activity and influencing metabolic pathways .
- Receptor Binding Studies : Investigations into receptor interactions reveal that this compound may function as an agonist or antagonist at certain receptors, which could impact cellular signaling mechanisms and provide insights into drug design .
Industrial Applications
Beyond its pharmaceutical potential, this compound is also explored for industrial applications:
- Synthesis of Advanced Materials : The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of novel materials with tailored properties for various applications.
Chemical Reactions and Synthesis
This compound can undergo several chemical reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of furanones from the furan ring | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) |
Reduction | Conversion of the pyridine ring to piperidine derivatives | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) |
Substitution | Nucleophilic substitutions at pyridine positions | Amines, thiols, alcohols under basic conditions |
These reactions highlight the compound's versatility in organic synthesis, making it an attractive target for further research and development.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Indole derivatives
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a carboxamide group. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a furan ring and a pyridine moiety, which are known for their diverse biological activities. The molecular formula is C15H14N2O2 with a molecular weight of 254.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antiproliferative Activity : Studies indicate that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines such as HeLa and A549. The mechanism involves the inhibition of cell growth through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The furan and pyridine rings contribute to the compound's ability to disrupt bacterial cell membranes, making it a candidate for antimicrobial applications. Research has shown that similar compounds exhibit potent activity against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological efficacy:
Functional Group | Effect on Activity |
---|---|
Furan Ring | Enhances membrane permeability |
Pyridine Moiety | Increases binding affinity to targets |
Carboxamide Group | Influences solubility and stability |
Research indicates that modifications to these functional groups can significantly alter the compound's potency and selectivity against specific biological targets .
Case Studies
- Anticancer Activity : A study assessed the antiproliferative effects of various pyridine derivatives on human cancer cell lines. This compound was found to have an IC50 value in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h1-7,9-10H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNPAQIOGJPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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